4-Methylpentedrone is synthesized through various chemical reactions involving the precursor compounds. One common method involves the reaction of a suitable bromoketone with an amine in an organic solvent such as tetrahydrofuran. The process typically includes:
The synthesis requires careful control of temperature and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of 4-Methylpentedrone Hydrochloride features a pentanone backbone with a methylamino group attached to the second carbon and a para-methylphenyl group attached to the first carbon. This structure contributes to its stimulant effects.
The primary reactions involving 4-Methylpentedrone include:
The mechanism of action for 4-Methylpentedrone involves its role as a reuptake inhibitor for monoamine neurotransmitters:
This dual action on neurotransmitter systems results in both stimulant effects similar to those of amphetamines and potential for abuse.
Analytical methods such as gas chromatography-mass spectrometry are used for quantifying purity and detecting impurities or degradation products .
Synthetic cathinones represent a major category of New Psychoactive Substances (NPS) designed to mimic the psychostimulant effects of controlled substances like cocaine, amphetamine, and MDMA while evading legislative restrictions. These compounds are β-keto-phenethylamine derivatives structurally distinguished from amphetamines by a ketone group at the β-position of the phenethylamine backbone. This modification creates a versatile molecular scaffold amenable to extensive structural variations at four key sites: the aromatic ring (R¹), α-carbon (R²), amino nitrogen (R³), and β-keto moiety [4] [6]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has identified over 160 synthetic cathinones since 2005, making them the second largest group of monitored NPS after synthetic cannabinoids [9]. Within this evolving landscape, 4-methylpentedrone (4-MPD) emerged as a second-generation synthetic cathinone, gaining initial traction in European illicit markets around 2014-2015. Its appearance reflected a strategic shift by clandestine chemists towards alkyl chain-extended homologs of first-generation cathinones like mephedrone, designed to circumvent newly established generic control measures [3] [5] [9].
The synthetic cathinone class has a complex history intertwining legitimate pharmaceutical research and illicit drug development. Methcathinone, the simplest N-methyl derivative, was first synthesized in 1928 as a potential antidepressant but was abandoned due to abuse liability [1] [7]. Similarly, mephedrone (4-MMC), synthesized in 1929, remained obscure until the early 2000s when it was "rediscovered" and marketed online as a "legal high" alternative to MDMA [1] [8]. The period between 2009 and 2014 witnessed an explosive proliferation of novel cathinones, with 69 new derivatives reported globally, driven by their legal status, ease of online distribution (often mislabeled as "bath salts," "plant food," or "research chemicals"), and relatively low cost [4] [7] [9]. Legislative responses, such as the 2010 UK generic ban and the 2012 US Synthetic Drug Abuse Prevention Act, targeted major first-generation cathinones like mephedrone, MDPV, and methylone [1] [9]. This catalyzed the development and introduction of second-generation cathinones, including 4-methylpentedrone, characterized by modifications like extended alkyl chains on the amino group or the α-carbon, specifically engineered to bypass emerging legal frameworks [5] [9].
4-Methylpentedrone (IUPAC: 1-(4-methylphenyl)-2-(methylamino)pentan-1-one hydrochloride) occupies a distinct structural niche within the cathinone family. Its core structure comprises a p-tolyl aromatic ring (R¹ = 4-methyl) linked to a pentanone chain with a methylamino group at the α-position (R³ = methyl). This configuration establishes critical relationships with other prominent cathinones:
Pharmacologically, 4-MPD exhibits a hybrid profile. In vitro studies using human transporter-transfected cells show it acts primarily as a dopamine transporter (DAT) inhibitor (IC₅₀ ~ 0.5-1.0 µM), with moderate effects on the serotonin transporter (SERT) (IC₅₀ ~ 5-10 µM), placing it between the predominantly dopaminergic pyrovalerones and the more serotonin-releasing "entactogen-like" cathinones like methylone [5]. This translates in vivo (mouse models) to significant psychostimulant effects and reward potential, albeit generally less potent than N-ethyl or pyrrolidine derivatives like N-ethylpentedrone (NEPD) [5].
Table 1: Pharmacological Profile of 4-MPD and Key Analogues (Human Transporter Inhibition) [5]
Compound | Common Name | DAT Inhibition IC₅₀ (µM) | SERT Inhibition IC₅₀ (µM) | Primary Mechanism |
---|---|---|---|---|
1-(4-Methylphenyl)-2-(methylamino)pentan-1-one | 4-Methylpentedrone (4-MPD) | 0.5 - 1.0 | 5.0 - 10.0 | DAT Blocker |
1-(4-Methylphenyl)-2-(methylamino)propan-1-one | Mephedrone (4-MMC) | 1.0 - 2.0 | 1.0 - 3.0 | DAT/SERT Substrate (Releaser) |
1-Phenyl-2-(methylamino)pentan-1-one | Pentedrone | 0.2 - 0.5 | >10 | DAT Blocker |
1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one | 4-MEAP | 0.1 - 0.3 | 0.5 - 1.0 | DAT Blocker / SERT Substrate? |
1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one | Pentylone | 0.05 - 0.1 | 0.1 - 0.3 | DAT/SERT Blocker |
Chirality significantly influences the biological activity of cathinones, including 4-MPD. Synthetic routes typically produce racemic mixtures. Enantioselective studies on related cathinones (e.g., methcathinone) suggest the (S)-enantiomer often exhibits higher potency at monoamine transporters and potentially greater neurotoxic effects compared to the (R)-enantiomer [7]. While specific data for 4-MPD enantiomers is limited in the literature, its structural similarity implies that enantiopure forms could display divergent pharmacokinetic and pharmacodynamic profiles [7] [10].
4-Methylpentedrone surfaced on the European NPS market around 2014-2015, coinciding with the decline in popularity of first-generation cathinones like mephedrone following widespread legislative controls [3] [9]. Initial detections occurred in Poland and the UK, primarily sourced from online vendors and "head shops," often sold under the straightforward name "4-methyl pentedrone" or ambiguously labeled as "research chemicals" or "not for human consumption" [3] [10]. Its emergence exemplified the "cat-and-mouse dynamic" characteristic of the NPS market: as regulations target specific structures, novel analogs with minor modifications quickly appear to fill the void [1] [9].
A significant challenge associated with 4-MPD from its inception has been its frequent misidentification and adulteration, particularly with its close structural analog 4-methyl-α-ethylaminopentiophenone (4-MEAP). The similarities in nomenclature ("4-methyl" prefix), molecular weight (4-MPD HCl: 205.3 g/mol, 4-MEAP HCl: 233.3 g/mol), and basic structural features (shared p-tolyl ring and pentanone backbone differing only in the N-alkyl group: methyl vs. ethyl) make differentiation difficult without sophisticated analytical techniques [3] [10]. This confusion was not merely academic; multiple forensic case reports documented products explicitly labeled and sold as "4-methyl pentedrone" that were analytically confirmed to contain 4-MEAP instead [3] [10]. This misrepresentation poses substantial risks for users expecting the effects of one compound but ingesting another with potentially different potency (4-MEAP exhibits higher DAT affinity than 4-MPD) and toxicity profiles [5] [10]. Distinguishing between 4-MPD and its analogs like 4-MEAP necessitates advanced orthogonal analytical methods:
Table 2: Analytical Characterization Key Discriminators Between 4-MPD and 4-MEAP [10]
Analytical Technique | Key Discriminator for 4-MPD HCl | Key Discriminator for 4-MEAP HCl |
---|---|---|
GC-MS (EI) | Base Peak: m/z 86 ([C₅H₁₂N]⁺, methylpropylaminium) | Base Peak: m/z 100 ([C₆H₁₄N]⁺, ethylpropylaminium) |
¹H NMR (DMSO-d₆) | N-CH₃ singlet: δ ~2.30 ppm | N-CH₂- (quartet): δ ~3.05 ppm; N-CH₂-CH₃ (triplet): δ ~1.25 ppm |
¹³C NMR (DMSO-d₆) | N-CH₃ carbon: δ ~32.5 ppm | N-CH₂- carbon: δ ~47.0 ppm; N-CH₂-CH₃ carbon: δ ~13.5 ppm |
IR (ATR) | C=O stretch: ~1680 cm⁻¹; N-H stretch: ~2700-2400 cm⁻¹ (broad, HCl salt) | C=O stretch: ~1675 cm⁻¹; N-H stretch: ~2700-2400 cm⁻¹ (broad, HCl salt) |
Raman | Strong band: ~1000 cm⁻¹; Medium band: ~1600 cm⁻¹ | Strong band: ~1020 cm⁻¹; Medium band: ~1590 cm⁻¹ |
Melting Point (DSC) | ~190-195 °C (decomposition) | ~170-175 °C (decomposition) |
The prevalence of mislabeled products and the continuous emergence of structurally similar novel cathinones like 3-CIC or 4-MDMB [2] [9] underscore the critical importance of robust forensic analytical capabilities and international data sharing for accurate identification and monitoring of substances sold as 4-methylpentedrone or its equivalents within the dynamic NPS landscape.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1